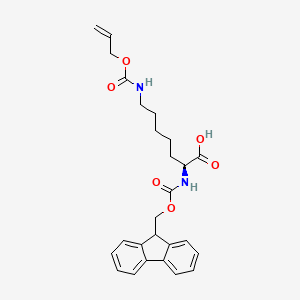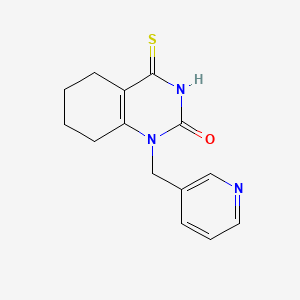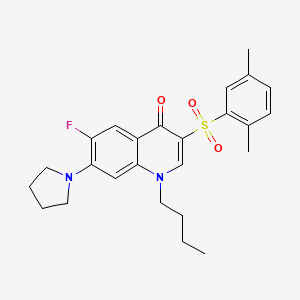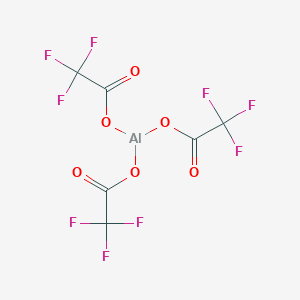
Tris(2,2,2-trifluoroacetoxy)aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,2-trifluoroacetoxy)aluminum is a chemical compound with the formula C6AlF9O6. It is known for its unique properties, including high thermal stability and solubility in organic solvents such as alcohols and ethers . This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,2,2-trifluoroacetoxy)aluminum can be synthesized through the reaction of aluminum hydroxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Al(OH)}_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Al(CF}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of aluminum trifluoroacetate involves the use of high-purity reagents and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2,2-trifluoroacetoxy)aluminum undergoes various chemical reactions, including:
Substitution Reactions: It can react with other compounds to replace the trifluoroacetate groups with different functional groups.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include trifluoroacetic acid, aluminum hydroxide, and various organic solvents.
Conditions: Reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting aluminum trifluoroacetate with a different acid can result in the formation of a new aluminum salt .
Scientific Research Applications
Tris(2,2,2-trifluoroacetoxy)aluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is utilized in the preparation of biological samples for analysis.
Industry: It is used in the production of optical coatings and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of aluminum trifluoroacetate involves its ability to interact with other molecules through coordination bonds. The trifluoroacetate groups can stabilize the aluminum ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Trifluoroacetic Acid: A related compound with similar chemical properties but different applications.
Aluminum Acetate: Another aluminum salt with different functional groups and uses.
Uniqueness: Tris(2,2,2-trifluoroacetoxy)aluminum is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly useful in applications where other aluminum salts may not be suitable .
Properties
CAS No. |
127649-67-6; 36554-89-9 |
|---|---|
Molecular Formula |
C6AlF9O6 |
Molecular Weight |
366.027 |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]alumanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
InChI Key |
FJYDXYVSFFWRER-UHFFFAOYSA-K |
SMILES |
C(=O)(C(F)(F)F)O[Al](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


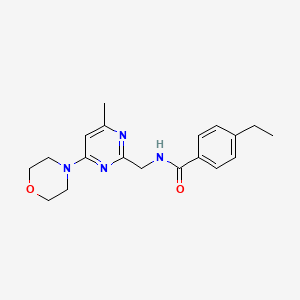
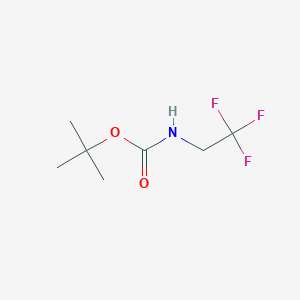
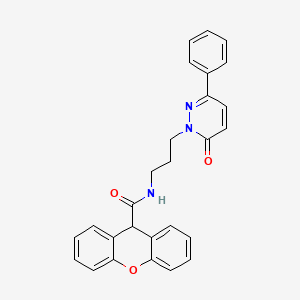
![N-(2-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2902616.png)
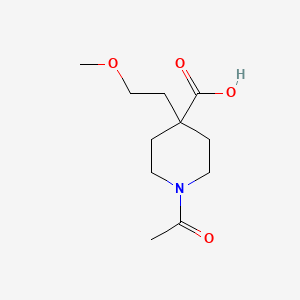
![1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902621.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2902622.png)
![Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2902624.png)
![2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2902625.png)
![4-[1-(Oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2902626.png)
